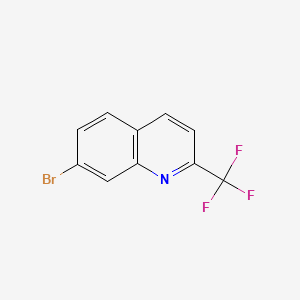

7-Bromo-2-(trifluoromethyl)quinoline

Description

Historical Context and Development

The development of this compound emerges from a rich historical foundation in quinoline chemistry that spans over a century of research and synthetic innovation. Quinoline derivatives have been recognized as privileged molecular frameworks since the early discoveries of naturally occurring quinoline alkaloids, including quinine, chloroquine, bulaquine, primaquine, and tafenoquine from Cinchona alkaloids, which demonstrated the profound therapeutic potential of this heterocyclic system. The systematic exploration of halogenated quinoline derivatives gained momentum as researchers recognized that strategic placement of electron-withdrawing groups could significantly enhance both the chemical reactivity and biological activity of these compounds. The introduction of trifluoromethyl substituents into quinoline frameworks represents a more recent advancement, driven by the pharmaceutical industry's recognition that fluorinated compounds often exhibit improved metabolic stability, enhanced lipophilicity, and increased binding affinity to biological targets.

The specific development of brominated trifluoromethyl quinolines follows the broader trend in medicinal chemistry toward incorporating multiple halogen substituents to fine-tune molecular properties. Research groups have systematically investigated various substitution patterns on the quinoline core, with the 7-bromo-2-(trifluoromethyl) pattern emerging as particularly valuable due to its unique electronic characteristics and synthetic accessibility. The synthetic methodology for producing such compounds has evolved from traditional harsh acidic conditions to more sophisticated approaches that allow for regioselective introduction of substituents. Contemporary synthetic strategies often employ palladium-catalyzed reactions, nucleophilic aromatic substitution, and specialized fluorination techniques to achieve the desired substitution patterns with high selectivity and yield.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving as both a synthetic intermediate and a biologically active compound in its own right. The significance of this compound stems from the synergistic effects created by the combination of bromine and trifluoromethyl substituents on the quinoline core, which generates a unique electronic environment that influences both chemical reactivity and biological activity. Heterocyclic compounds play a vital role in pharmaceutical processes, with at least four out of five top-selling drugs containing heterocyclic nuclei in their molecular structures, and quinoline derivatives represent a particularly important subset of this class due to their diverse pharmacological activities.

The electronic properties of this compound are fundamentally altered by the presence of both substituents, creating opportunities for selective chemical transformations that would not be possible with unsubstituted quinoline. The bromine atom at the 7-position provides a reactive site for various coupling reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, while simultaneously serving as an electron-withdrawing group that influences the electronic density throughout the aromatic system. The trifluoromethyl group at the 2-position further enhances the electron-deficient character of the quinoline ring while contributing to increased lipophilicity and metabolic stability.

Table 1: Electronic and Physical Properties of this compound

| Property | Value | Impact on Chemistry |

|---|---|---|

| Molecular Weight | 276.05 g/mol | Moderate size for drug-like properties |

| Molecular Formula | C₁₀H₅BrF₃N | High halogen content influences reactivity |

| Chemical Abstract Service Number | 176722-72-8 | Unique identifier for research applications |

| Electron-Withdrawing Groups | 2 (Br, CF₃) | Enhanced electrophilic character |

| Aromatic Ring System | Bicyclic | Provides structural rigidity and planarity |

The compound's significance extends beyond its individual properties to its role as a building block for more complex molecular architectures. The strategic placement of reactive sites allows for sequential functionalization reactions that can lead to highly substituted quinoline derivatives with tailored properties for specific applications. This synthetic versatility has made this compound particularly valuable in the development of new materials and pharmaceutical compounds where precise control over molecular properties is essential.

Position in Quinoline Derivative Research

Within the contemporary landscape of quinoline derivative research, this compound occupies a strategic position that reflects both the evolution of synthetic methodology and the expanding understanding of structure-activity relationships in heterocyclic chemistry. Current quinoline research encompasses a broad spectrum of applications, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antimalarial, anti-leishmanial, antiprotozoal, anti-human immunodeficiency virus, and deoxyribonucleic acid binding activities, with researchers continuously exploring new substitution patterns to optimize these biological activities. The specific substitution pattern found in this compound represents an important evolutionary step in this research, combining established halogenation strategies with the more recent incorporation of fluorinated substituents.

The position of this compound in current research is particularly notable within the context of green chemistry initiatives that seek to develop more environmentally friendly synthetic protocols. Recent advances in nanocatalyzed green protocols for quinoline synthesis have demonstrated that compounds like this compound can be prepared using more sustainable methods, including the use of magnetic nanoparticle catalysts that can be recovered and reused multiple times. These developments reflect a broader trend in quinoline chemistry toward more efficient and environmentally conscious synthetic approaches while maintaining the ability to access complex substituted derivatives.

Table 2: Research Applications and Synthetic Utility of this compound

| Research Area | Application | Synthetic Advantage |

|---|---|---|

| Medicinal Chemistry | Drug development intermediate | Dual reactive sites for diversification |

| Materials Science | Building block for advanced materials | Electronic properties suitable for conductivity |

| Catalysis Research | Ligand development | Metal coordination through nitrogen |

| Fluorescence Studies | Photophysical property investigation | Enhanced quantum yields from substitution |

| Cross-Coupling Chemistry | Palladium-catalyzed reactions | Bromine provides excellent leaving group |

The compound's research significance is further enhanced by its role in advancing our understanding of how multiple electron-withdrawing substituents influence quinoline reactivity and biological activity. Computational studies have increasingly focused on quinoline derivatives with similar substitution patterns to understand the electronic effects that govern their interactions with biological targets. These investigations have revealed that compounds like this compound often exhibit enhanced binding affinity to various enzymes and receptors compared to their unsubstituted counterparts, making them valuable lead compounds for drug discovery efforts.

Propriétés

IUPAC Name |

7-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNVOMGLLKLGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653007 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-72-8 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176722-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trifluoromethyl)quinoline can be achieved through various methods, including:

Halogen-Metal Exchange: Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, a double halogen-metal exchange with butyllithium followed by diiodination can yield the desired compound.

Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can also lead to the formation of this compound.

Industrial Production Methods: Industrial production methods often involve large-scale halogen-metal exchange reactions, followed by purification processes to obtain high-purity this compound .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, often using reagents like organometallic compounds.

Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as organolithium or organomagnesium compounds are commonly used.

Cross-Coupling: Palladium catalysts and boronic acids or esters are typically employed under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.

Coupling Products: The products of Suzuki–Miyaura coupling are often biaryl derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

7-Bromo-2-(trifluoromethyl)quinoline belongs to the quinoline family, which is characterized by a bicyclic structure containing a nitrogen atom. The introduction of bromine and trifluoromethyl groups enhances its reactivity and solubility, making it suitable for various chemical transformations.

Biological Applications

The biological significance of this compound has been explored in several studies, particularly regarding its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has been shown to interact with NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme that plays a crucial role in the detoxification of quinones and may influence the efficacy of chemotherapeutic agents .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural features allow it to serve as a scaffold for developing new drugs targeting various diseases.

Anti-inflammatory Properties

Quinoline derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been reported to exhibit anti-inflammatory activities, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The quinoline scaffold has been utilized in developing antimicrobial agents. Preliminary studies suggest that derivatives of this compound could be effective against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies and Research Findings

A number of case studies highlight the applications of this compound:

Mécanisme D'action

The mechanism of action of 7-Bromo-2-(trifluoromethyl)quinoline depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may act as an enzyme inhibitor or interact with specific molecular targets, disrupting biological pathways.

Material Science: The trifluoromethyl group enhances the compound’s stability and electronic properties, making it suitable for use in electronic materials.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Regioisomeric and Substituent Variations

6-Bromo-2-(trifluoromethyl)quinoline

- Structure : Bromine at position 6, -CF₃ at position 2.

- Synthesis : Prepared via cyclocondensation of 4-bromobenzene-1,2-diamine with 2-cyclopropyl-2-oxo-acetaldehyde, yielding a 1.2:1 mixture of 6- and 7-bromo regioisomers .

- Key Differences : Regioisomerism alters electronic distribution and steric effects, impacting reactivity in downstream applications.

4-Bromo-2-(trifluoromethyl)quinoline

- Structure : Bromine at position 4, -CF₃ at position 2.

- Properties : Molecular formula C₁₀H₅BrF₃N (MW: 276.05). Used as an intermediate in organic synthesis.

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Functional Group Modifications

7-Bromo-2-chloro-3-methylquinoline

- Structure : Chlorine replaces -CF₃ at position 2; methyl added at position 3.

- Impact: The chloro group is less electron-withdrawing than -CF₃, reducing stability but increasing electrophilicity.

8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline

Heterocyclic Core Variations

6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline

- Structure: Quinoxaline core with bromine (position 6), chlorine (position 2), and -CF₃-phenylamine.

- Bioactivity: Demonstrates dual anticancer and antimicrobial activity (IC₅₀: 2–8 μM against MCF-7 cells). The quinoxaline core enhances π-π stacking in DNA interactions compared to quinolines .

Comparative Data Table

Activité Biologique

7-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position. This compound has garnered attention due to its diverse biological activities, including antibacterial, antineoplastic, and antiviral properties. The trifluoromethyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and related fields.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Interaction : Quinoline derivatives often interact with enzymes, inhibiting or modulating their activity. For instance, studies indicate that compounds with trifluoromethyl groups can influence metabolic pathways and cellular signaling processes .

- Cellular Effects : The compound has shown significant effects on cellular processes, including apoptosis and cell proliferation. In vitro studies have demonstrated its potential as a growth inhibitor in cancer cell lines .

Biological Activity Overview

Case Studies

- Anticancer Activity : A study evaluated quinoline-derived trifluoromethyl alcohols using a zebrafish embryo model, revealing that certain derivatives exhibited potent growth inhibition. Compound 2 was identified as having an LC50 value of 14.14 μM, indicating stronger anticancer activity compared to cisplatin .

- Antibacterial Properties : Research on trifluoromethyl-substituted quinolones revealed efficacy against Staphylococcus aureus, suggesting that structural modifications can enhance antibacterial potency .

- Mechanistic Insights : Investigations into the molecular mechanisms of quinoline compounds have shown that they can induce apoptosis in cancer cells through various pathways, including reactive oxygen species generation and modulation of apoptotic signaling .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity and water solubility, which affect bioavailability. The stability and degradation rates of this compound under physiological conditions are crucial for determining its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares this compound with other halogenated quinolines:

| Compound | Halogen | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine | Moderate | High |

| 7-Fluoro-2-(trifluoromethyl)quinoline | Fluorine | Low | Moderate |

| 7-Chloro-2-(trifluoromethyl)quinoline | Chlorine | Moderate | Low |

Q & A

Q. What are the most reliable synthetic routes for preparing 7-Bromo-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yields?

The synthesis of this compound can be achieved via transition-metal-catalyzed cyclization. For example:

- Gold catalysis : Cyclization of trifluoromethylated propargyl-amines using AuCl₃/PPh₃ generates 2-trifluoromethylquinolines with moderate yields (60–75%) .

- Nickel catalysis : Insertion reactions of alkynes with 2-(trifluoromethyl)-1,3-benzothiazoles via C–S bond cleavage produce trifluoromethylquinolines. This method is robust for high-throughput applications but requires precise temperature control (80–100°C) .

Key factors affecting yields include catalyst loading (1–5 mol%), solvent choice (toluene or DMF), and reaction time (12–24 hours).

Q. How can X-ray crystallography and computational tools be integrated to resolve the molecular structure of this compound?

- Experimental : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 for high accuracy . For example, a related compound, 8-Bromo-2-methylquinoline, was resolved with R = 0.071 using SHELX .

- Computational : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311++G**) can predict bond lengths and angles. Compare computed vs. experimental data to validate structural assignments .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR : ¹H/¹³C NMR identifies substituent positions. The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, a related compound (C₁₁H₆ClF₃N₂O₂) has an exact mass of 290.006988 .

- IR : Stretching vibrations for C–Br (550–650 cm⁻¹) and C–F (1100–1250 cm⁻¹) confirm functional groups .

Q. How can researchers design in vitro assays to evaluate the antitumor potential of this compound derivatives?

- Cell lines : Use human cancer cell lines (e.g., MCF-7, HeLa) for proliferation assays (MTT or SRB). IC₅₀ values <10 µM indicate promising activity .

- Structure-Activity Relationship (SAR) : Introduce substituents at positions 3 and 8 (e.g., hydroxyl, methyl groups) to modulate bioactivity. For example, 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives showed 50–70% inhibition at 10 µM .

Advanced Research Questions

Q. How do conflicting crystallographic data arise in halogenated quinolines, and how can they be resolved?

Discrepancies in bond lengths/angles may stem from:

- Disorder in crystal packing : Bromine’s large size can cause steric clashes. Use SHELXD for twin refinement or collect data at low temperatures (100 K) to minimize thermal motion .

- Data quality : Ensure completeness (>95%) and redundancy (>4). For example, a study on 7-Bromo-3-ethyl-9-phenylquinoline achieved R = 0.036 by optimizing data collection parameters .

Q. What mechanistic insights explain the divergent reactivity of this compound in cross-coupling reactions?

- Buchwald-Hartwig amination : The bromine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃/XPhos), but electron-withdrawing CF₃ groups slow transmetallation. Use bulky ligands (SPhos) to enhance yields .

- Suzuki-Miyaura coupling : Steric hindrance from CF₃ may reduce arylboronic acid coupling efficiency. Microwave-assisted heating (120°C, 1 hour) improves conversion rates .

Q. How can computational methods predict the regioselectivity of electrophilic substitution in this compound?

- DFT calculations : Map electrostatic potential surfaces to identify electron-rich sites. The C-5 and C-8 positions are typically more reactive due to resonance effects from CF₃ and Br .

- Docking studies : For bioactive derivatives, simulate interactions with target proteins (e.g., kinases). A study on 6-methoxy-4-trifluoromethylquinoline showed hydrogen bonding with ATP-binding pockets .

Q. What strategies mitigate decomposition during the purification of this compound derivatives?

Q. How do solvent polarity and temperature affect the fluorescence properties of this compound?

Q. What are the limitations of current catalytic systems for synthesizing this compound, and how can they be addressed?

- Catalyst deactivation : CF₃ groups poison Pd catalysts. Switch to Ni-based systems (e.g., Ni(COD)₂/PCy₃) for improved stability .

- Side reactions : Bromine may participate in unintended cyclization. Add stoichiometric Ag₂O to scavenge halides .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.